BenchChemオンラインストアへようこそ!

3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Medicinal chemistry Drug-likeness Structure–activity relationships

3-(4-Methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 852143-27-2) is a synthetic small-molecule screening compound belonging to the indole–1,2,4-triazole hybrid class, catalogued in PubChem as CID 3573824 with synonyms F0653-0094 and SMSSF-0059371. It features a 1,2,4-triazole core substituted at N-4 with a methyl group, at C-5 with a 4-nitrobenzylthioether moiety, and at C-3 with a 1H-indol-3-yl group.

Molecular Formula C18H15N5O2S
Molecular Weight 365.41
CAS No. 852143-27-2
Cat. No. B2368254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
CAS852143-27-2
Molecular FormulaC18H15N5O2S
Molecular Weight365.41
Structural Identifiers
SMILESCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
InChIInChI=1S/C18H15N5O2S/c1-22-17(15-10-19-16-5-3-2-4-14(15)16)20-21-18(22)26-11-12-6-8-13(9-7-12)23(24)25/h2-10,19H,11H2,1H3
InChIKeyUGKSQHJXVGKZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 852143-27-2): Structural Identity and Physicochemical Baseline for Procurement Decisions


3-(4-Methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 852143-27-2) is a synthetic small-molecule screening compound belonging to the indole–1,2,4-triazole hybrid class, catalogued in PubChem as CID 3573824 with synonyms F0653-0094 and SMSSF-0059371 [1]. It features a 1,2,4-triazole core substituted at N-4 with a methyl group, at C-5 with a 4-nitrobenzylthioether moiety, and at C-3 with a 1H-indol-3-yl group. The molecular formula is C₁₈H₁₅N₅O₂S with a molecular weight of 365.4 g/mol and a computed XLogP3-AA of 3.4 [1]. The compound is primarily available through screening compound suppliers and has not yet been the subject of dedicated peer-reviewed biological studies; therefore, procurement decisions must rely on structural and physicochemical differentiation from close analogs rather than on direct bioactivity data from primary literature.

Why 3-(4-Methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole Cannot Be Replaced by Unsubstituted Benzylthio or Pyridine Analogs


Generic substitution with the closest commercially available analog—3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 831184-35-1, CID 2972613)—introduces measurable physicochemical shifts that are consequential for target engagement, solubility, and metabolic handling. The 4-nitro substituent on the benzylthio ring increases the molecular weight by 45 Da (365.4 vs. 320.4 g/mol), raises the hydrogen bond acceptor count from 3 to 5, and lowers computed lipophilicity (XLogP3-AA 3.4 vs. 3.6) relative to the unsubstituted analog [1][2]. The nitro group also introduces a reducible functional handle that can serve as a bioreductive trigger or a synthetic diversification point, features absent in the benzylthio comparator. Substitution of the indole ring with pyridine (e.g., 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine) removes the indole NH hydrogen bond donor, altering both recognition pharmacophore and physicochemical profile; however, quantitative property data for the pyridine analog are not available in public authoritative databases, precluding direct numerical comparison at this time .

Quantitative Differentiation Evidence for 3-(4-Methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole vs. Closest Analogs


Increased Hydrogen Bond Acceptor Capacity vs. Unsubstituted Benzylthio Analog (Direct Head-to-Head Physicochemical Comparison)

The 4-nitro group on the benzylthio substituent increases the hydrogen bond acceptor (HBA) count from 3 in the comparator 3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 831184-35-1, CID 2972613) to 5 in the target compound (CID 3573824), while the hydrogen bond donor count remains unchanged at 1 [1][2]. This difference has been computed by the Cactvs engine under PubChem 2.2 [1][2].

Medicinal chemistry Drug-likeness Structure–activity relationships

Modulated Lipophilicity (XLogP3-AA) Relative to Benzylthio Analog

Computed XLogP3-AA for the target compound is 3.4, compared to 3.6 for the unsubstituted benzylthio analog 3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 831184-35-1, CID 2972613), as computed by XLogP3 3.0 under PubChem 2025.09.15 release [1][2]. Both values fall within Lipinski-compliant space (XLogP < 5), but the 0.2 log unit reduction conferred by the 4-nitro group may influence membrane partitioning and non-specific protein binding.

ADME prediction Lipophilicity Drug design

Molecular Weight and Heavy Atom Differentiation from the Benzylthio Analog

The target compound bears a molecular weight of 365.4 g/mol (C₁₈H₁₅N₅O₂S), which is 45.0 Da higher than the 320.4 g/mol of the benzylthio analog (C₁₈H₁₆N₄S) [1][2]. This difference corresponds to the replacement of a hydrogen atom with a nitro group (–NO₂, 46 Da nominal mass increment) on the para position of the benzyl ring. Both compounds share identical rotatable bond count (4) and hydrogen bond donor count (1) [1][2].

Molecular properties Fragment-based design Lead optimization

Class-Level Evidence: Indole–1,2,4-Triazole Hybrids as Privileged Scaffolds in Anticancer Screening

While no direct bioassay data exist for CAS 852143-27-2 in peer-reviewed literature, the indole–1,2,4-triazole hybrid chemotype to which it belongs has demonstrated reproducible antiproliferative activity across multiple independent studies. A structurally related series of indolyl 1,2,4-triazole derivatives showed CDK4 inhibition with IC₅₀ values ranging from 0.049 to 3.031 μM and CDK6 inhibition from 0.075 to 1.11 μM, compared to staurosporine (IC₅₀ = 1.027 and 0.402 μM, respectively) [1]. Representative compounds Vf and Vg from this series exhibited MCF-7 cytotoxicity IC₅₀ values of 2.91 and 0.891 μM, respectively, outperforming staurosporine (IC₅₀ = 3.144 μM) in the same assay [1]. Separately, S-substituted indolyl-triazole derivatives bearing nitrobenzyl substituents (e.g., compound 6c in the Bcl-2 inhibitor series) achieved sub-micromolar IC₅₀ values in Bcl-2-expressing human cancer cell lines [2]. These class-level data support the biological relevance of the indole–triazole–thioether pharmacophore but cannot be directly extrapolated to the target compound without confirmatory testing.

Anticancer Kinase inhibition Apoptosis

Nitro Group as a Reducible Synthetic Handle: Differentiation from Non-Nitrated Analogs

The para-nitro group on the benzylthio moiety can be selectively reduced to a primary amine (–NH₂) under standard hydrogenation conditions (e.g., H₂, Pd/C), enabling azo coupling, amide formation, or bioconjugation reactions that are inaccessible to the non-nitrated benzylthio analog (CAS 831184-35-1) . This functional group interconversion has been explicitly described for structurally analogous 4-nitrobenzylthio triazole derivatives . No equivalent synthetic diversification pathway exists for the unsubstituted benzylthio comparator.

Synthetic chemistry Prodrug design Chemical biology

Recommended Application Scenarios for 3-(4-Methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole Based on Quantitative Differentiation Evidence


Focused Screening Library Assembly Targeting Kinase or Bcl-2 Family Proteins

Given the class-level evidence that indole–1,2,4-triazole hybrids exhibit sub-micromolar activity against CDK4, CDK6, and Bcl-2-dependent cancer cell lines [1][2], this compound is a structurally differentiated addition to focused screening decks. Its 4-nitrobenzylthio substituent provides a hydrogen bond acceptor profile (HBA = 5) and lipophilicity (XLogP3-AA = 3.4) that are measurably distinct from non-nitrated analogs [3][4], offering diversity in both pharmacophore space and physicochemical property distribution within a screening set.

Medicinal Chemistry Hit-to-Lead Optimization with Built-In Diversification Handle

The reducible 4-nitro group on the benzylthio ring serves as a latent amine precursor, enabling late-stage functionalization via reduction to the corresponding aniline followed by amidation, sulfonylation, or reductive amination . This synthetic handle is absent in the unsubstituted benzylthio analog (CAS 831184-35-1), making the target compound a superior choice for SAR expansion campaigns where structural diversification around the benzyl periphery is a strategic priority.

Physicochemical Property Comparison Studies in Drug-Likeness Optimization

The target compound occupies a distinct position in property space relative to close analogs: MW 365.4 vs. 320.4 Da, HBA 5 vs. 3, and XLogP3-AA 3.4 vs. 3.6 for the benzylthio comparator [3][4]. These quantitative differences support the use of this compound as a probe in matched molecular pair analyses to isolate the contribution of the nitro group to solubility, permeability, metabolic stability, and off-target binding—critical parameters for lead optimization programs.

Synthetic Building Block for Triazole-Indole Hybrid Libraries

The well-precedented synthetic route to S-substituted indolyl-triazoles positions this compound as a versatile building block for constructing larger hybrid libraries. The indole NH (HBD = 1) and the 4-nitrobenzylthio group (HBA = 5, including the reducible nitro) provide orthogonal functionalization sites for parallel chemistry approaches, supporting the generation of diverse analog sets in a resource-efficient manner.

Quote Request

Request a Quote for 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.